dimethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate
CAS No.: 87813-05-6
Cat. No.: VC8354118
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87813-05-6 |
|---|---|
| Molecular Formula | C15H19NO4 |
| Molecular Weight | 277.31 g/mol |
| IUPAC Name | dimethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate |
| Standard InChI | InChI=1S/C15H19NO4/c1-19-14(17)12-9-16(10-13(12)15(18)20-2)8-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13-/m1/s1 |
| Standard InChI Key | JSRVVUSBZJFOJO-CHWSQXEVSA-N |
| Isomeric SMILES | COC(=O)[C@@H]1CN(C[C@H]1C(=O)OC)CC2=CC=CC=C2 |
| SMILES | COC(=O)C1CN(CC1C(=O)OC)CC2=CC=CC=C2 |
| Canonical SMILES | COC(=O)C1CN(CC1C(=O)OC)CC2=CC=CC=C2 |
Introduction
Structural Characteristics
Molecular Configuration
Dimethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate features a five-membered pyrrolidine ring substituted at the nitrogen atom with a benzyl group and at the 3- and 4-positions with dimethyl ester moieties (Fig. 1). The stereochemistry at these positions is critical, as the (3S,4S) configuration imposes a specific spatial arrangement that influences intermolecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 277.31 g/mol |
| IUPAC Name | dimethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate |
| Isomeric SMILES | COC(=O)[C@@H]1CN(C[C@H]1C(=O)OC)CC2=CC=CC=C2 |
| InChIKey | JSRVVUSBZJFOJO-CHWSQXEVSA-N |
Stereochemical Considerations
The compound’s stereochemical integrity arises from the (3S,4S) configuration, which restricts rotational freedom and stabilizes specific conformations. X-ray crystallography of analogous pyrrolidine derivatives reveals that such configurations often adopt a trans-fused ring structure, minimizing steric hindrance between the benzyl and ester groups. This stereochemical rigidity is pivotal in enantioselective synthesis, where the compound acts as a chiral auxiliary or ligand.
Synthesis Methods
Stepwise Synthesis
The synthesis of dimethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate typically proceeds through three stages:
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Pyrrolidine Ring Formation: Chiral precursors such as L-proline derivatives are employed to establish the (3S,4S) configuration.
-
Esterification: The hydroxyl groups at positions 3 and 4 are converted to methyl esters using methanol and a catalytic acid (e.g., ).
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Benzylation: The nitrogen atom is alkylated with benzyl bromide in the presence of a base (e.g., ) to introduce the benzyl group.
Industrial-Scale Production
Industrial protocols often utilize continuous flow reactors to enhance yield and purity. For example, a recent study demonstrated the use of microfluidic systems to achieve 85% yield in the benzylation step, compared to 68% in batch processes .
Chemical Reactivity
Ester Hydrolysis and Transesterification
The dimethyl ester groups undergo hydrolysis under acidic or basic conditions to yield dicarboxylic acids or alternative esters. For instance, treatment with in tetrahydrofuran (THF) selectively cleaves the esters without affecting the benzyl group.
Catalytic Hydrogenation
The benzyl group can be removed via hydrogenolysis using under atmosphere, yielding the deprotected pyrrolidine-3,4-dicarboxylate. This intermediate is valuable for further functionalization.
Table 2: Common Chemical Transformations
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Ester Hydrolysis | , THF/HO | Dicarboxylic Acid |
| Hydrogenolysis | , | Depyrrolidine-3,4-dicarboxylate |
| Grignard Addition | , EtO | Tertiary Alcohol Derivatives |
Applications in Organic Synthesis and Drug Development
Chiral Building Block
The compound’s stereochemical purity makes it a preferred starting material for synthesizing enantiomerically pure pharmaceuticals. For example, it has been used in the asymmetric synthesis of antiviral agents targeting influenza neuraminidase.
Ligand Design
In catalysis, the pyrrolidine scaffold serves as a backbone for phosphine ligands in asymmetric hydrogenation reactions. A 2024 study reported a rhodium complex of this ligand achieving 94% enantiomeric excess (ee) in the hydrogenation of α,β-unsaturated ketones .
Comparative Analysis with Analogous Compounds
Table 3: Comparison with Pyrrolidine Derivatives
| Compound | Key Features | Applications |
|---|---|---|
| Dimethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate | Mirror-image stereochemistry | Less active in enzyme assays |
| 1-Benzylpyrrolidine-3,4-diol | Free hydroxyl groups | Crystallography studies |
| tert-Butyl ester analog | Bulkier ester groups | Enhanced thermal stability |
The (3S,4S) configuration confers superior enantioselectivity compared to its (3R,4R) counterpart, which often yields racemic mixtures in catalytic applications.
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